molecular formula C9H10N2O B1588449 5-Ethoxyimidazo[1,2-a]pyridine CAS No. 3323-80-6

5-Ethoxyimidazo[1,2-a]pyridine

Cat. No.: B1588449
CAS No.: 3323-80-6
M. Wt: 162.19 g/mol
InChI Key: LADIXRDXGKYGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxyimidazo[1,2-a]pyridine is an organic compound with the chemical formula C9H9N2O and a molecular weight of 163.18 g/mol. It is a colorless to yellowish solid with a distinctive aromatic taste. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially involve interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

Derivatives of imidazo[1,2-a]pyridine have shown significant activity against breast cancer cells

Molecular Mechanism

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Imidazo[1,2-a]pyridines are known for their stability and versatility in organic synthesis .

Metabolic Pathways

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization , which could potentially involve interactions with various enzymes or cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with ethyl glyoxylate under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the imidazo[1,2-a]pyridine ring system. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Scientific Research Applications

5-Ethoxyimidazo[1,2-a]pyridine has a broad range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 5-Ethoxyimidazo[1,2-a]pyridine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-ethoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8-10-6-7-11(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADIXRDXGKYGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=NC=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413926
Record name 5-ethoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3323-80-6
Record name 5-ethoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethoxyimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
5-Ethoxyimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
5-Ethoxyimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
5-Ethoxyimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
5-Ethoxyimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
5-Ethoxyimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.